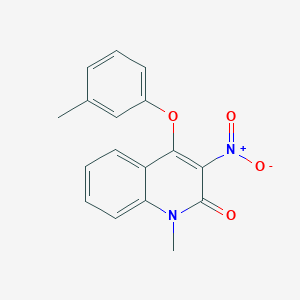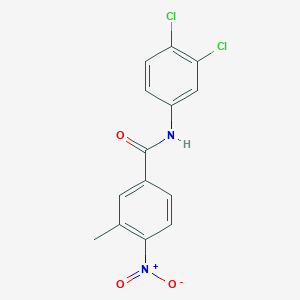
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities. CTZ has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been widely studied for its potential applications in scientific research. One area of research is its anti-inflammatory properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine's anti-cancer properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for cancer.
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus type 1. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for viral infections.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of several signaling pathways. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been shown to inhibit the activation of mitogen-activated protein kinases, which are involved in a range of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound for lab experiments. However, one limitation of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of research is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline and 4-methylphenacyl bromide in the presence of potassium carbonate and sulfur powder. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to yield N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine as a white solid.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCGNBWXAQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)